Welcome to the BenchChem Online Store!
molecular formula C9H12O2 B1282569 1,3-Dicyclopropylpropane-1,3-dione CAS No. 30923-64-9

1,3-Dicyclopropylpropane-1,3-dione

Cat. No. B1282569
M. Wt: 152.19 g/mol
InChI Key: QSEFTOYPSHMMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06143935

Procedure details

Cyclopropyl methyl ketone (2.5 mL; 25 mmol) was dissolved in DMSO (12.5 mL) and methyl cyclopropanecarboxylate (5.0 mL; 50 mmol; 2 equiv) was added. The reaction mixture was cooled in ice-water and sodium methoxide (2.70 g; 50 mmol; 2 equiv) was added. The reaction mixture was stirred for 5 min in the ice-water bath, the bath was removed, and the mixture was heated to 50-55° C. for 8 h. The reaction mixture was diluted with toluene (12.5 mL), cooled in ice-water, and 6 N HCl (9 mL) was added dropwise such that the temperature remained below 25 ° C. The layers were separated and the aqueous solution was extracted with additional toluene (10 mL). The combined organic solution was washed with aqueous sodium bicarbonate (10 mL), dried with sodium sulfate and concentrated to afford 3.50 g (92%) yield of 1,3-dicyclopropyl-1,3-propanedione.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].[CH:7]1([C:10](OC)=[O:11])[CH2:9][CH2:8]1.C[O-].[Na+]>CS(C)=O>[CH:7]1([C:10](=[O:11])[CH2:1][C:2]([CH:4]2[CH2:6][CH2:5]2)=[O:3])[CH2:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(=O)C1CC1
Name
Quantity
12.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CC1)C(=O)OC
Step Three
Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with toluene (12.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice-water
ADDITION
Type
ADDITION
Details
6 N HCl (9 mL) was added dropwise such that the temperature
CUSTOM
Type
CUSTOM
Details
remained below 25 ° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with additional toluene (10 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with aqueous sodium bicarbonate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC(=O)C1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.